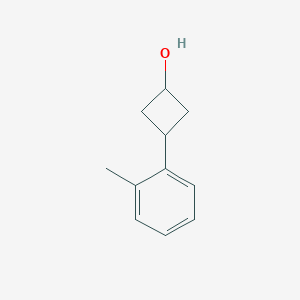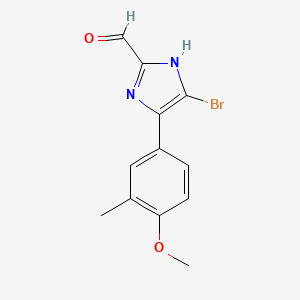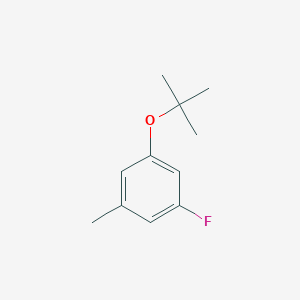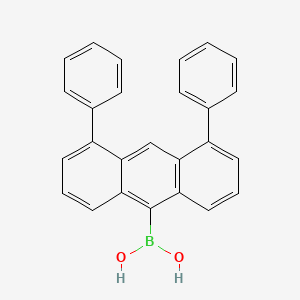
3-(o-Tolyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Tolyl)cyclobutanol is an organic compound characterized by a cyclobutanol ring substituted with an o-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylcarbinol with hydrochloric acid, which leads to the formation of cyclobutanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts, such as palladium or nickel, is common in these processes to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Tolyl)cyclobutanol undergoes several types of chemical reactions, including:
Oxidation: Conversion to cyclobutanone using oxidizing agents like chromium trioxide.
Reduction: Reduction of cyclobutanone back to cyclobutanol using metal hydrides.
Substitution: Introduction of various substituents on the cyclobutanol ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles under controlled conditions.
Major Products
Oxidation: Cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(o-Tolyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(o-Tolyl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: A simpler analog without the o-tolyl group.
Cyclobutanone: The oxidized form of cyclobutanol.
Cyclopropanol: A smaller ring analog with different reactivity.
Uniqueness
3-(o-Tolyl)cyclobutanol is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3 |
InChI-Schlüssel |
PBPRDGNILHOFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)





